molecular formula C11H12N2O2 B2926546 N-[cyano(3-methoxyphenyl)methyl]acetamide CAS No. 866051-71-0

N-[cyano(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2926546
CAS No.: 866051-71-0
M. Wt: 204.229
InChI Key: HMFPFXBFIBEKIR-UHFFFAOYSA-N
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Description

N-[cyano(3-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O2. It is a derivative of cyanoacetamide and features a cyano group (–CN) attached to a phenyl ring substituted with a methoxy group (–OCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide typically involves the reaction of 3-methoxybenzylamine with cyanoacetic acid or its esters under specific conditions. One common method is the direct treatment of 3-methoxybenzylamine with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of N-[cyano(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(3-chlorophenyl)methyl]acetamide
  • N-[cyano(3-fluorophenyl)methyl]acetamide
  • N-[cyano(3-nitrophenyl)methyl]acetamide

Uniqueness

N-[cyano(3-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets compared to other similar compounds .

Properties

IUPAC Name

N-[cyano-(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)13-11(7-12)9-4-3-5-10(6-9)15-2/h3-6,11H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPFXBFIBEKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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